molecular formula C22H16ClN3O3S B3679593 1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA

1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA

Cat. No.: B3679593
M. Wt: 437.9 g/mol
InChI Key: FJLQKENGDUQSJZ-UHFFFAOYSA-N
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Description

1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions . This reaction yields benzoxazole derivatives with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt fungal cell membranes, leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Properties

IUPAC Name

N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-28-17-4-2-3-14(11-17)20(27)26-22(30)24-16-8-5-13(6-9-16)21-25-18-12-15(23)7-10-19(18)29-21/h2-12H,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLQKENGDUQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHOXYBENZOYL)THIOUREA

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